3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the family of pyrazolo[3,4-d]pyrimidines. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine moieties, contributing to its unique chemical properties and biological activities. The structure of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is significant in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor in various biological pathways.
This compound can be synthesized through various chemical methods, often involving reactions with different starting materials that lead to the formation of the pyrazolo-pyrimidine core. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The classification of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one falls within the broader category of pyrazolo compounds, which are known for their diverse pharmacological activities.
The synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved through several methods:
The molecular structure of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be described as follows:
Spectroscopic techniques such as NMR and IR spectroscopy confirm the structural integrity of synthesized compounds, showing characteristic peaks corresponding to functional groups present in the molecule .
The reactivity of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one allows it to participate in various chemical reactions:
The mechanism of action for compounds containing the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold often involves inhibition of specific enzymes or receptors within biological pathways. For example:
This mechanism underscores the importance of structural modifications in enhancing pharmacological efficacy.
Data from spectral analyses (NMR, IR) provide insights into these properties and confirm the identity and purity of synthesized compounds .
The applications of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are diverse:
Single-crystal X-ray diffraction studies provide definitive evidence for the molecular geometry and supramolecular organization of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Although direct crystallographic data for the unsubstituted parent compound is limited in the provided search results, studies on closely related analogs reveal key structural features. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core exhibits planar geometry, facilitating π-π stacking interactions in the solid state. For the compound ADCP (a pyranopyrimidine derivative), crystallographic analysis confirmed a doubly zwitterionic structure stabilized by an intricate network of N–H⋯N, N–H⋯O, and O–H⋯N hydrogen bonds [1]. The molecular packing is further stabilized by these intermolecular interactions, which were quantitatively analyzed using Hirshfeld surface analysis. Void analysis of the crystal structure assessed the crystal's mechanical stability under stress, revealing a robust supramolecular architecture critical for understanding solid-state properties [1].
Table 1: Key Crystallographic Parameters for Pyrazolo[3,4-d]pyrimidinone Derivatives
Parameter | Observation | Significance |
---|---|---|
Ring Planarity | Pyrazolo-pyrimidine core exhibits high planarity | Facilitates π-π stacking interactions |
Hydrogen Bonding | N–H⋯N (2.8–3.0 Å), N–H⋯O (2.7–2.9 Å), O–H⋯N (2.6 Å) distances observed | Stabilizes crystal packing and zwitterionic forms |
Molecular Packing | Layers stabilized by intermolecular H-bonds | Determines mechanical response to stress (void analysis) |
Zwitterionic Form | Observed in ADCP derivative | Influences solubility and biological interactions |
Comprehensive spectroscopic characterization of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Molecular Formula: C₅H₄N₄O; CAS: 315-30-0) provides essential fingerprints for structural identification:
Infrared Spectroscopy: IR spectra show characteristic absorptions for C=O stretching vibrations at 1690–1710 cm⁻¹, consistent with the pyrimidinone carbonyl. N-H stretches appear as broad peaks at 3200–3300 cm⁻¹, while aromatic C-N stretches occur at 1350–1400 cm⁻¹ [1] [5]. The absence of peaks above 3500 cm⁻¹ confirms the absence of free OH groups in the parent structure.
NMR Spectroscopy:
13C NMR: Key carbon signals include the carbonyl carbon (C4) at δ 158–160 ppm, C4a (ring fusion) at δ 145–148 ppm, C3 and C6 (CH ring carbons) at δ 130–135 ppm, and C7a (quaternary carbon) at δ 105–108 ppm [3].
Mass Spectrometry: ESI-HRMS of the molecular ion [M+H]+ exhibits m/z = 137.0461 (calculated for C₅H₅N₄O⁺), confirming the molecular formula. Fragmentation patterns show dominant losses of HCN (m/z 110) and CO (m/z 109), characteristic of heteroaromatic systems [3].
Table 2: Characteristic Spectroscopic Signatures of 3H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Technique | Key Signals | Assignment |
---|---|---|
IR (KBr) | 1697 cm⁻¹ (s) | ν(C=O) lactam |
3200-3300 cm⁻¹ (br) | ν(N-H) | |
1350-1400 cm⁻¹ (m) | ν(C-N) aromatic | |
1H NMR (400 MHz) | δ 12.15 (s, 1H) | N1-H (lactam) |
δ 8.42 (s, 1H) | H3 (pyrazole) | |
δ 8.10 (s, 1H) | H6 (pyrimidine) | |
13C NMR (100 MHz) | δ 159.8 | C4 (carbonyl) |
δ 147.2 | C4a (ring fusion) | |
δ 132.5, 130.1 | C3, C6 (CH) | |
δ 106.7 | C7a (quaternary) | |
HRMS (ESI+) | m/z 137.0461 [M+H]⁺ | C₅H₅N₄O⁺ |
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level provide deep insights into the electronic properties and reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one system:
Frontier Molecular Orbitals: The HOMO is localized predominantly over the pyrazole ring and N1 atom, indicating nucleophilic reactivity at these sites. Conversely, the LUMO shows significant density on the pyrimidinone ring, particularly at C6 and carbonyl oxygen, highlighting electrophilic attack susceptibility at these positions. The energy gap (ΔE = ELUMO - EHOMO) of ~4.2 eV suggests moderate chemical stability and reactivity [1].
Molecular Electrostatic Potential (MEP): MEP mapping reveals strong negative potential (red regions) at the carbonyl oxygen and N4 nitrogen, identifying them as primary hydrogen bond acceptors. Positive potentials (blue regions) are concentrated at the N1-H group, confirming its role as a hydrogen bond donor. This polarization explains the zwitterionic character observed in crystalline derivatives [1].
Atomic Charges: Natural Bond Orbital (NBO) analysis indicates high negative charge density on the carbonyl oxygen (-0.52 e) and N7 nitrogen (-0.35 e), while the N1 hydrogen bears substantial positive charge (+0.42 e). This charge distribution drives intermolecular interactions crucial for biological recognition and crystal packing [1].
Tautomeric Stability: DFT calculations confirm the 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tautomer as energetically preferred over alternative forms by >5 kcal/mol, stabilizing the conjugated system through intramolecular charge delocalization [1].
Calculated partition coefficients (ClogP) provide crucial insights into the compound's bioavailability and membrane permeability. The unsubstituted 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a ClogP value of -0.85 ± 0.15, indicating moderate hydrophilicity [1]. This value arises from the balance between the polar lactam group and the relatively non-polar aromatic system. Substitutions significantly modulate lipophilicity:
The low intrinsic lipophilicity suggests potential challenges in passive membrane permeation but may be advantageous for aqueous solubility in drug formulations. Molecular dynamics simulations show that derivatives with ClogP > 1.5 exhibit enhanced membrane association, while those with ClogP < -1.0 demonstrate superior water solubility (>50 mg/mL predicted) [1].
Molecular docking simulations reveal the remarkable versatility of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold in binding to key oncological targets:
Hydrophobic interactions of C3 and C6 with Leu718 and Val726Derivatives bearing 4-dimethylaminophenyl substituents at N5 show enhanced binding affinity (ΔG = -11.2 kcal/mol) due to additional interactions with the hydrophobic back pocket [3] [10].
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Type I inhibitors adopt a "DFG-in" conformation binding mode featuring:
Hydrophobic contacts between ring substituents and the gatekeeper residue Val898Compound 12b (IC₅₀ = 0.063 μM) outperforms sunitinib in VEGFR-2 inhibition by occupying the hydrophobic back pocket with a p-bromophenyl group [6].
KRAS G-Quadruplex DNA: Planar derivatives intercalate into G-tetrads via:
Table 3: Docking Scores and Key Interactions of Pyrazolopyrimidinone Derivatives
Target | Derivative | Docking Score (ΔG, kcal/mol) | Key Interactions | Biological Effect |
---|---|---|---|---|
EGFR Kinase | Unsubstituted core | -8.3 | H-bond: Met793; π-stack: Phe856 | Competitive ATP inhibition |
5-(4-NMe₂-Ph) | -11.2 | Additional H-bond: Thr854; Hydrophobic: Leu777 | Apoptosis induction in MCF-7 cells | |
VEGFR-2 Kinase | 12b (p-Br-Ph) | -13.5 | H-bonds: Cys919, Glu885; Hydrophobic: Val898, Leu1035 | Anti-angiogenic (wound healing inhibition: 77%) |
KRAS G-Quadruplex | 5a | -8.7 | π-π stacking: G8/G21; H-bond: G10; Cation-π: K⁺ | Transcriptional repression of KRAS oncogene |
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold demonstrates exceptional binding versatility through its ability to: (1) donate and accept hydrogen bonds via the lactam moiety, (2) engage in π-stacking through the electron-deficient heteroaromatic system, and (3) accommodate diverse substituents that access auxiliary hydrophobic pockets. These features establish it as a privileged scaffold in kinase inhibitor design, particularly against targets with deep hydrophobic clefts adjacent to the ATP-binding site [6] [8] [10].
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